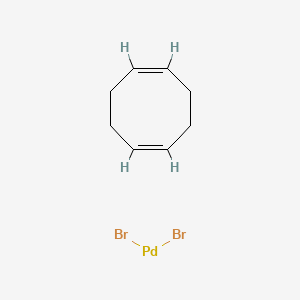
Dibromo(1,5-cyclooctadiene)palladium(II)
Descripción general
Descripción
Dibromo(1,5-cyclooctadiene)palladium(II): is an organometallic compound with the chemical formula C8H12Br2Pd . It is widely used as a catalyst in various organic synthesis reactions, particularly in cross-coupling reactions. The compound is characterized by its orange powder or chunk appearance and has a melting point of 201-205°C .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dibromo(1,5-cyclooctadiene)palladium(II) can be synthesized through the reaction of palladium(II) bromide with 1,5-cyclooctadiene in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired product in high purity .
Industrial Production Methods: In industrial settings, the production of dibromo(1,5-cyclooctadiene)palladium(II) follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, solvent choice, and reaction time to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
Types of Reactions: Dibromo(1,5-cyclooctadiene)palladium(II) is known to undergo various types of reactions, including:
Substitution Reactions: The compound can participate in ligand exchange reactions where the bromide ligands are replaced by other ligands.
Oxidative Addition and Reductive Elimination: These reactions are fundamental in cross-coupling processes, where the palladium center undergoes changes in oxidation state
Common Reagents and Conditions:
Buchwald-Hartwig Cross Coupling: Utilizes amines and aryl halides in the presence of a base.
Suzuki-Miyaura Coupling: Involves boronic acids and aryl halides with a base.
Heck Reaction: Uses alkenes and aryl halides under basic conditions
Major Products: The major products formed from these reactions are typically biaryl compounds, alkenes, and other complex organic molecules, depending on the specific reaction and reagents used .
Aplicaciones Científicas De Investigación
Chemistry: Dibromo(1,5-cyclooctadiene)palladium(II) is extensively used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. Its role in cross-coupling reactions makes it invaluable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Biology and Medicine: While its direct applications in biology and medicine are limited, the compounds synthesized using dibromo(1,5-cyclooctadiene)palladium(II) as a catalyst often have significant biological and medicinal properties. For example, many pharmaceutical intermediates and active ingredients are synthesized using palladium-catalyzed reactions .
Industry: In the industrial sector, dibromo(1,5-cyclooctadiene)palladium(II) is used in the production of fine chemicals, polymers, and materials for electronic applications. Its efficiency and versatility as a catalyst make it a valuable tool in various manufacturing processes .
Mecanismo De Acción
The mechanism by which dibromo(1,5-cyclooctadiene)palladium(II) exerts its catalytic effects involves several key steps:
Oxidative Addition: The palladium(II) center inserts into a carbon-halogen bond, forming a palladium(IV) intermediate.
Transmetalation: The intermediate reacts with an organometallic reagent, transferring the organic group to the palladium center.
Reductive Elimination: The palladium(IV) intermediate undergoes reductive elimination to form the desired product and regenerate the palladium(II) catalyst
Comparación Con Compuestos Similares
- Dichloro(1,5-cyclooctadiene)palladium(II)
- Bis(acetonitrile)dichloropalladium(II)
- Bis(triphenylphosphine)palladium(II) dichloride
Uniqueness: Dibromo(1,5-cyclooctadiene)palladium(II) is unique due to its specific ligand environment, which provides distinct reactivity and selectivity in catalytic processes. Compared to its dichloro counterpart, the bromide ligands offer different electronic and steric properties, influencing the compound’s behavior in various reactions .
Propiedades
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;dibromopalladium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12.2BrH.Pd/c1-2-4-6-8-7-5-3-1;;;/h1-2,7-8H,3-6H2;2*1H;/q;;;+2/p-2/b2-1-,8-7-;;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWGPWKGFNEZFD-PHFPKPIQSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC=C1.Br[Pd]Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C=C\CC/C=C\C1.Br[Pd]Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Br2Pd | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12145-47-0 | |
| Record name | Dibromo(1,5-cyclooctadiene) palladium (II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


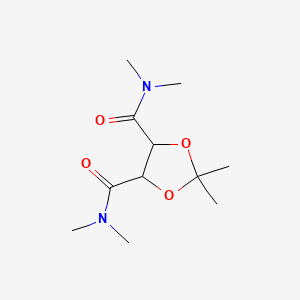
![1,3,5-Tris(3,5'-carboxy[1,1'-biphenyl]-4-](/img/structure/B3067420.png)
![3-[3-(Trifluoromethyl)phenyl]prop-2-en-1-ol](/img/structure/B3067424.png)
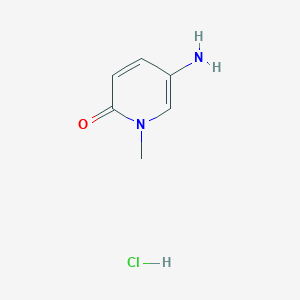
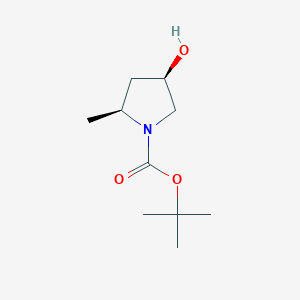
![2,2'-Dimethyl-[1,1'-biphenyl]-4,4'-dicarbonitrile](/img/structure/B3067439.png)
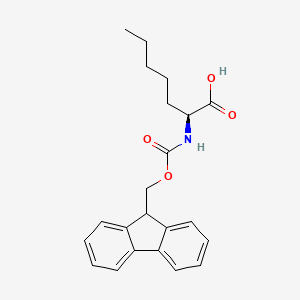
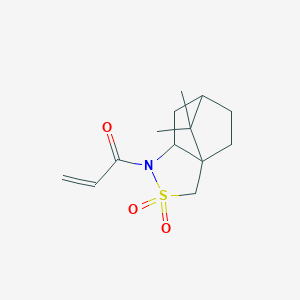
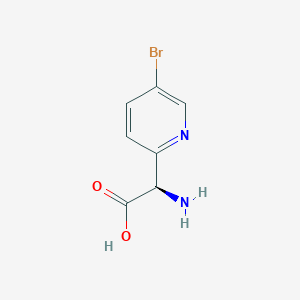
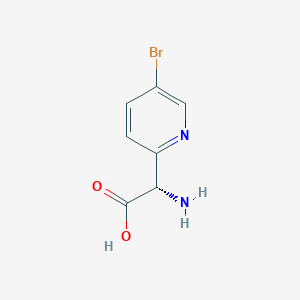
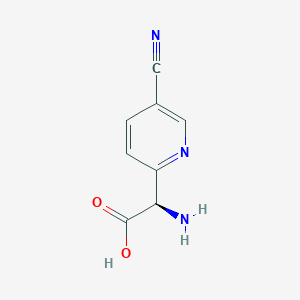

![(2R)-7-hydroxy-3'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one](/img/structure/B3067509.png)
![3,8-Bis[3,5-bis(trifluoromethyl)phenyl]-1,10-phenanthroline](/img/structure/B3067522.png)
